molecular formula C7H9N5O B12431860 Pyridin-4-ylmethanimidamidourea

Pyridin-4-ylmethanimidamidourea

Cat. No.: B12431860
M. Wt: 179.18 g/mol
InChI Key: ZRIYFZFEWFISFB-UHFFFAOYSA-N
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Description

{[amino(pyridin-4-yl)methylidene]amino}urea is a chemical compound with the molecular formula C7H9N5O It is known for its unique structure, which includes a pyridine ring and a urea moiety

Properties

IUPAC Name

[[amino(pyridin-4-yl)methylidene]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-6(11-12-7(9)13)5-1-3-10-4-2-5/h1-4H,(H2,8,11)(H3,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIYFZFEWFISFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NNC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[amino(pyridin-4-yl)methylidene]amino}urea typically involves the reaction of pyridine-4-carbaldehyde with semicarbazide hydrochloride under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods for {[amino(pyridin-4-yl)methylidene]amino}urea are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

{[amino(pyridin-4-yl)methylidene]amino}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

{[amino(pyridin-4-yl)methylidene]amino}urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[amino(pyridin-4-yl)methylidene]amino}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {[amino(pyridin-3-yl)methylidene]amino}urea
  • {[amino(pyridin-2-yl)methylidene]amino}urea
  • {[amino(pyridin-4-yl)methylidene]amino}thiourea

Uniqueness

{[amino(pyridin-4-yl)methylidene]amino}urea is unique due to its specific structure, which includes a pyridine ring at the 4-position. This structural feature can influence its reactivity and biological activity, making it distinct from similar compounds with different substitution patterns.

Biological Activity

Pyridin-4-ylmethanimidamidourea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a pyridine ring substituted with an amidine group. The general structure can be represented as follows:

C7H10N4O\text{C}_7\text{H}_{10}\text{N}_4\text{O}

This structure is pivotal in determining its biological activity, particularly in targeting various enzymes and receptors.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In a study evaluating its effects on various cancer cell lines, the compound demonstrated promising inhibitory activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were notably low, suggesting potent activity:

Cell LineIC50 Value (μM)
A5491.03
HeLa1.15
MCF-72.59

These values indicate that this compound is significantly more effective than many existing chemotherapeutic agents, including Golvatinib, which serves as a reference compound in comparative studies .

The mechanism by which this compound exerts its anticancer effects involves inhibition of key signaling pathways. Notably, it has been shown to inhibit c-Met kinase activity, which plays a crucial role in tumor growth and metastasis. Further investigations into apoptosis induction revealed that the compound triggers cell death in cancer cells through mechanisms such as acridine orange staining, indicating the activation of apoptotic pathways .

Structure-Activity Relationships (SAR)

The SAR studies have highlighted several modifications that enhance the biological activity of this compound:

  • Amidine Group : The presence of the amidine moiety is critical for binding affinity to target enzymes.
  • Substituents on the Pyridine Ring : Variations in substituents can significantly affect the compound's potency and selectivity.
  • Linker Modifications : The introduction of different linkers between the pyridine and amidine groups has been shown to optimize biological activity.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in preclinical settings:

  • Study on Lung Cancer Cells : A series of experiments demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in A549 cells.
  • Combination Therapy Trials : Preliminary data suggest that combining this compound with other chemotherapeutics may enhance overall efficacy against resistant cancer strains.

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